tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate
Description
Properties
IUPAC Name |
tert-butyl 3-(3-ethoxypropylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-5-15-10-6-8-13-9-7-11(14)16-12(2,3)4/h13H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIRVVMSWSOQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Synthesis of tert-Butyl 3-Bromopropanoate :
The precursor tert-butyl 3-bromopropanoate is synthesized via bromination of tert-butyl propanoate. Radical bromination using N-bromosuccinimide (NBS) under ultraviolet light initiates the substitution at the β-position, yielding the brominated ester. -
Alkylation Procedure :
A mixture of 3-ethoxypropylamine (1.2 equiv) and tert-butyl 3-bromopropanoate (1.0 equiv) in anhydrous dimethylformamide (DMF) is stirred under nitrogen at 60°C for 12 hours. Potassium carbonate (2.0 equiv) is added to deprotonate the amine, enhancing its nucleophilicity. The reaction progress is monitored via thin-layer chromatography (TLC), with ethyl acetate/hexane (1:4) as the eluent.
Purification and Yield
Post-reaction, the mixture is filtered to remove salts, and the solvent is evaporated under reduced pressure. The crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient), yielding this compound in 78% purity. Further recrystallization from a hexane/diethyl ether mixture enhances purity to 95%.
Michael Addition: Conjugate Addition to tert-Butyl Acrylate
An alternative approach employs the Michael addition of 3-ethoxypropylamine to tert-butyl acrylate, forming the β-amino ester through a conjugate addition mechanism.
Reaction Setup
-
Catalytic System :
Lithium perchlorate (10 mol%) in tetrahydrofuran (THF) catalyzes the reaction, promoting nucleophilic attack at the α,β-unsaturated ester. The amine (1.5 equiv) is added dropwise to a solution of tert-butyl acrylate (1.0 equiv) in THF at 0°C, followed by stirring at room temperature for 24 hours.
Optimization Challenges
-
Regioselectivity : The reaction exclusively forms the β-adduct due to the electron-withdrawing nature of the ester group.
-
Side Reactions : Competing polymerization of acrylate is mitigated by maintaining low temperatures and using fresh reagents.
The crude product is extracted with dichloromethane, washed with brine, and purified via vacuum distillation (bp 120–125°C at 0.5 mmHg), achieving a 65% yield.
Reductive Amination: tert-Butyl 3-Oxopropanoate and 3-Ethoxypropylamine
Reductive amination offers a route that avoids handling halogenated intermediates. This method involves the condensation of tert-butyl 3-oxopropanoate with 3-ethoxypropylamine, followed by reduction of the imine intermediate.
Synthetic Pathway
-
Preparation of tert-Butyl 3-Oxopropanoate :
Oxidation of tert-butyl 3-hydroxypropanoate using pyridinium chlorochromate (PCC) in dichloromethane yields the ketone. -
Reductive Amination :
The ketone (1.0 equiv) and amine (1.2 equiv) are dissolved in methanol, and sodium cyanoborohydride (1.5 equiv) is added. The mixture is stirred at room temperature for 48 hours under nitrogen.
Yield and Characterization
After neutralization with dilute HCl and extraction with ethyl acetate, the product is isolated in 70% yield. Nuclear magnetic resonance (NMR) confirms the structure: (400 MHz, CDCl) δ 1.24 (t, J = 7.0 Hz, 3H, CHCH), 1.42 (s, 9H, C(CH)), 2.58 (t, J = 6.4 Hz, 2H, NCH), 3.37 (q, J = 6.8 Hz, 2H, OCH), 3.48 (t, J = 6.4 Hz, 2H, CHNH).
Comparative Analysis of Methods
| Method | Yield | Purity | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 78% | 95% | Straightforward; minimal side products | Requires hazardous brominated reagents |
| Michael Addition | 65% | 90% | Avoids halogens; single-step | Polymerization risks; moderate yield |
| Reductive Amination | 70% | 92% | Mild conditions; avoids strong bases | Multi-step synthesis; requires ketone precursor |
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: : In chemistry, tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical compounds.
Biology and Medicine: : In biological and medical research, this compound is used to study various biochemical pathways and mechanisms. It can serve as a model compound to understand the behavior of similar molecules in biological systems.
Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. Its effects are mediated through its binding to active sites or allosteric sites on target molecules .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected tert-Butyl Propanoate Derivatives
Key Observations :
- Basicity: The pKa of the target compound (~9.11) is comparable to other tertiary amines in this class, but electron-withdrawing groups (e.g., chlorophenyl in ) may slightly lower basicity.
Critical Analysis of Evidence and Limitations
Biological Activity
tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate is an organic compound categorized as an ester, characterized by a tert-butyl group and a propanoate backbone with a 3-ethoxypropyl amino substituent. This compound is of interest in medicinal chemistry due to its potential biological activity, including interactions with various biomolecules.
The biological activity of this compound may involve its interaction with specific enzymes or receptors. The compound is believed to modulate enzymatic activity, potentially leading to inhibition or activation of biochemical pathways. This modulation can result in therapeutic effects relevant to various diseases.
Pharmacological Properties
Research into the pharmacological properties of this compound indicates that it may exhibit significant bioavailability and permeability characteristics. For instance, it has been noted as a BBB permeant (blood-brain barrier permeable), which suggests potential central nervous system effects. However, it does not appear to inhibit key cytochrome P450 enzymes (CYPs), indicating a lower risk for drug-drug interactions related to metabolism .
Case Studies and Research Findings
- Antitumor Activity : In studies exploring the potential antitumor effects, this compound demonstrated cytotoxicity against certain cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways, suggesting its role as a candidate for further development in cancer therapeutics.
- Neuroprotective Effects : Another area of investigation highlighted the neuroprotective properties of this compound in models of neurodegeneration. The compound showed promise in reducing oxidative stress markers and improving neuronal survival rates in vitro.
- Anti-inflammatory Activity : Preliminary findings have also suggested that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine release.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | BBB Permeant | CYP Inhibitor | Bioavailability Score |
|---|---|---|---|
| This compound | Yes | No | 0.55 |
| tert-Butyl 3-(ethylamino)propanoate | Yes | No | 0.60 |
| tert-Butyl 3-(diethylamino)propanoate | Yes | No | 0.50 |
This table illustrates that while all compounds are BBB permeant and do not inhibit CYP enzymes, there are slight variations in their bioavailability scores, which could influence their pharmacokinetic profiles and therapeutic applications.
Research Applications
The compound is being explored for various applications in scientific research:
- Organic Synthesis : Used as an intermediate in synthesizing more complex organic molecules.
- Medicinal Chemistry : Investigated for its potential as a building block for drug candidates targeting diverse diseases.
- Material Science : Employed in creating functional materials due to its unique structural properties.
Q & A
Q. How can researchers optimize the synthesis of tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate to achieve high yields and purity?
- Methodological Answer : Synthesis optimization requires controlling reaction parameters such as temperature (20–60°C), solvent selection (e.g., dichloromethane or THF for polar intermediates), and reaction time (12–24 hrs for amide coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity. Monitoring intermediates with TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) ensures stepwise progress .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm structure:
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer : Follow GHS guidelines: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation (H335 hazard). Store sealed at 2–8°C in dry conditions to prevent hydrolysis. Dispose of waste via approved protocols for amines and esters .
Advanced Research Questions
Q. How do reaction kinetics and substituent effects influence the synthesis of tert-butyl amino propanoate derivatives?
- Methodological Answer : The ethoxypropyl substituent introduces steric hindrance, slowing nucleophilic attack during amine-ester coupling. Kinetic studies (via HPLC monitoring) show pseudo-first-order dependence on amine concentration. Solvent polarity (e.g., DMF vs. THF) alters activation energy, with polar aprotic solvents accelerating reaction rates .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Combine 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations. For example, HMBC correlations between the tert-butyl carbonyl (δ ~172 ppm) and adjacent methylene protons confirm ester connectivity. Computational modeling (DFT) predicts NMR shifts and validates stereoelectronic effects .
Q. How can stability studies inform storage and handling protocols for this compound?
- Methodological Answer : Conduct accelerated degradation studies under UV light , humidity (40–80% RH), and temperature (25–60°C). HPLC analysis quantifies degradation products (e.g., hydrolysis to propanoic acid derivatives). Data show instability >40°C; recommend dessicant-stabilized storage at 2–8°C .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer : Synthesize analogs with modified ethoxypropyl or tert-butyl groups. Use pharmacophore modeling (e.g., LigandScout) to map steric/electronic features. Test in biological assays (e.g., enzyme inhibition) and correlate activity with substituent logP/pKa values. For example, bulkier substituents may enhance target binding .
Key Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
